molecular formula C20H20F3N3O5 B2985617 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 894019-44-4

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2985617
CAS No.: 894019-44-4
M. Wt: 439.391
InChI Key: WDVGDMDKGKHXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a dimethoxyphenyl group, and a trifluoromethoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the dimethoxyphenyl and trifluoromethoxyphenyl groups. The synthetic route may involve the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: This step may involve a substitution reaction where a dimethoxyphenyl group is introduced to the pyrrolidinone ring.

    Introduction of the Trifluoromethoxyphenyl Group: This step may involve another substitution reaction to introduce the trifluoromethoxyphenyl group.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, which can provide insights into the behavior of similar organic compounds.

    Biology: Research may focus on the compound’s interactions with biological molecules and its potential effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is being studied.

Comparison with Similar Compounds

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar structural features, such as other pyrrolidinone derivatives or compounds with dimethoxyphenyl or trifluoromethoxyphenyl groups

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O5/c1-29-16-8-5-14(10-17(16)30-2)26-11-13(9-18(26)27)25-19(28)24-12-3-6-15(7-4-12)31-20(21,22)23/h3-8,10,13H,9,11H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVGDMDKGKHXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.